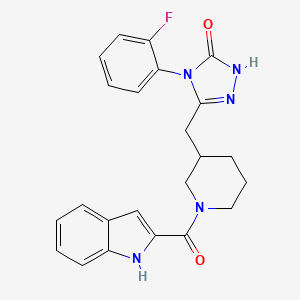
3-((1-(1H-indole-2-carbonyl)piperidin-3-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-(1H-indole-2-carbonyl)piperidin-3-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C23H22FN5O2 and its molecular weight is 419.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Overview of 1H-1,2,4-Triazole Derivatives
The compound "3-((1-(1H-indole-2-carbonyl)piperidin-3-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one" is part of the broader class of 1H-1,2,4-triazole derivatives, which have been extensively studied for their diverse biological activities and potential therapeutic applications. This review focuses on the scientific research applications of these derivatives, highlighting their synthesis, biological activities, and potential for drug development.
Synthesis and Biological Evaluation
Triazole derivatives, including those related to the specified compound, have been a focus of synthetic and medicinal chemistry due to their wide range of biological activities. Ferreira et al. (2013) discussed the significance of 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole families, emphasizing their potential in developing new drugs with antimicrobial, antitumoral, and antiviral properties. The review highlighted the need for new, more efficient preparations of these compounds considering green chemistry principles and targeting diseases with emerging drug resistance (Ferreira et al., 2013).
Chemical Modeling and Biological Activities
Ohloblina (2022) reviewed the chemistry of 1,2,4-triazoles, pointing out their antimicrobial, antifungal, antioxidant, and anti-inflammatory activities. The review suggested that 1,2,4-triazole derivatives, through chemical modeling, offer a promising direction for scientific research, underscoring their relevance and prospects for further exploration in organic synthesis (Ohloblina, 2022).
Contribution to Cytochrome P450 Isoforms Inhibition
Khojasteh et al. (2011) provided insights into the selectivity of chemical inhibitors for cytochrome P450 (CYP) isoforms, a crucial aspect in drug metabolism and potential drug-drug interactions. Although not directly mentioning the specified compound, this research contextually supports the importance of understanding how triazole derivatives can influence drug metabolism, hinting at their potential roles in modulating or inhibiting CYP isoforms (Khojasteh et al., 2011).
Proton-Conducting Polymeric Membranes
Prozorova and Pozdnyakov (2023) discussed the application of 1H-1,2,4-triazole and its derivatives in developing proton-conducting membranes for fuel cells. Their review underlines the potential of these compounds in improving the thermal stability, mechanical strength, and ionic conductivity of electrolyte membranes, demonstrating the versatility of triazole derivatives beyond pharmaceutical applications (Prozorova & Pozdnyakov, 2023).
Propriétés
IUPAC Name |
4-(2-fluorophenyl)-3-[[1-(1H-indole-2-carbonyl)piperidin-3-yl]methyl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2/c24-17-8-2-4-10-20(17)29-21(26-27-23(29)31)12-15-6-5-11-28(14-15)22(30)19-13-16-7-1-3-9-18(16)25-19/h1-4,7-10,13,15,25H,5-6,11-12,14H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHQEVBHRJWZPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3N2)CC4=NNC(=O)N4C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-ethyl-2-methyl-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2473705.png)
![3-(3,5-dimethylphenyl)-6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2473706.png)
![2-(cyclopropanecarboxamido)-N-(6-ethoxybenzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2473708.png)
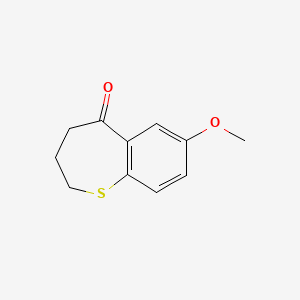
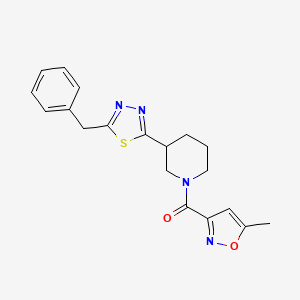
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2473713.png)
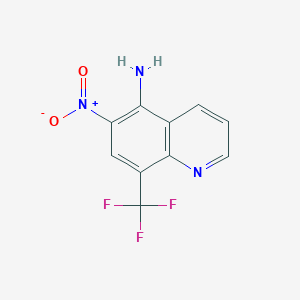
![4,5,6,7-Tetrahydro-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2473715.png)
![2-Chloro-N-[[2-(fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methyl]acetamide](/img/structure/B2473718.png)
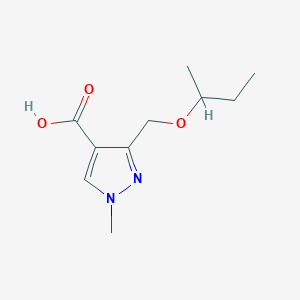

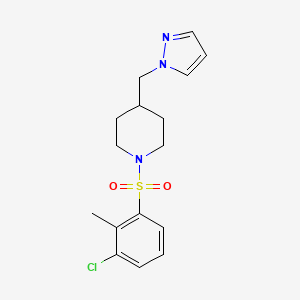
![2-(([(9H-Fluoren-9-yl)methoxy]carbonyl)amino)-3-(1-methyl-1h-imidazol-2-yl)propanoic acid](/img/structure/B2473726.png)